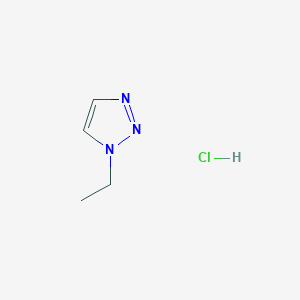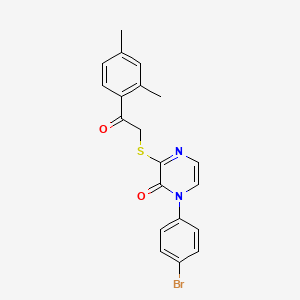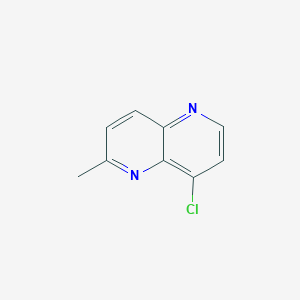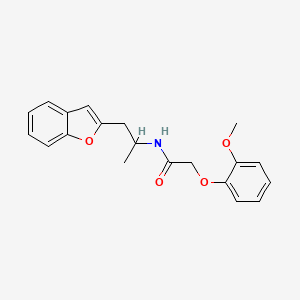![molecular formula C18H15FN2O2 B3019896 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-65-0](/img/structure/B3019896.png)
4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" is a derivative of the quinoline class of compounds, which are known for their biological activities, particularly as anti-influenza agents and antibacterials. The quinoline nucleus is a common scaffold in medicinal chemistry, often modified to enhance biological activity and drug-like properties .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at various positions to introduce additional pharmacophoric features. For instance, the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives involves the design and synthesis of novel anti-influenza agents . Similarly, pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides are synthesized using a molecular hybridization approach, reacting benzohydrazide derivatives with quinoline diones in the presence of an Et3N catalyst . These methods emphasize the importance of efficient synthesis routes, high yields, and eco-friendly processes in the development of quinoline-based pharmaceuticals.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their interaction with biological targets. For example, the compound G07 from the first study has shown significant anti-influenza activity, which is attributed to its ability to interact well with ribonucleoprotein and inhibit the PA−PB1 subunit of RNA polymerase . The molecular packing and hydrogen bonding patterns in the crystal structure of related compounds, such as 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provide insights into the stability and potential interactions of these molecules .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by the substituents on the quinoline nucleus. For instance, the introduction of a fluoro group at the C-8 position and various substitutions on the pyrrolidine ring have been shown to significantly affect the antimicrobial activity of fluoroquinolone antibacterials . The reactivity of these compounds is tailored to target specific pathogens, including resistant strains such as MRSA.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, crystallinity, and stability, are important for their pharmacokinetic profiles and drug-likeness. The compound G07 was found to be well drug-like based on Lipinski’s rule and ADMET prediction, indicating favorable absorption, distribution, metabolism, excretion, and toxicity properties . The crystal structure analysis of related compounds provides valuable information on the solid-state properties, which can influence the compound's formulation and bioavailability .
特性
IUPAC Name |
4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-4-1-11(2-5-14)18(23)20-15-9-12-3-6-16(22)21-8-7-13(10-15)17(12)21/h1-2,4-5,9-10H,3,6-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFFGBIAWJJPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3019817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3019824.png)
![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)



![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3019835.png)
